molecular formula C12H14BrNO3 B1393300 Methyl 4-[(2-bromobutanoyl)amino]benzoate CAS No. 1282969-26-9

Methyl 4-[(2-bromobutanoyl)amino]benzoate

Cat. No. B1393300
CAS RN: 1282969-26-9
M. Wt: 300.15 g/mol
InChI Key: DTJKGHATRZANBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[(2-bromobutanoyl)amino]benzoate is a chemical compound with the empirical formula C₁₂H₁₄BrNO₃ and a molecular weight of 300.15 g/mol . It is a solid compound with the following structural formula: O=C(OC)C₁=C(C=CC=C₁)NC(C(Br)CC)=O . This compound belongs to the class of esters and contains both an aromatic benzene ring and an amide functional group.

Scientific Research Applications

  • Synthesis of Amino Acid and Peptide Derivatives :

    • Methyl 4-[(2-bromobutanoyl)amino]benzoate has been used in the efficient synthesis of N-phthaloylated amino acids and peptide derivatives. This process is significant for racemization-free phthaloylation, applicable to alpha-amino acids, dipeptides, and similar compounds (Casimir, Guichard, & Briand, 2002).
  • Applications in Sugar Chemistry :

    • In carbohydrate research, derivatives of Methyl 4-[(2-bromobutanoyl)amino]benzoate have been used in the synthesis of complex sugar molecules like d-forosamine, showcasing its utility in the field of organic synthesis (Baer & Hanna, 1981).
  • Synthesis of β-Amino Acid Derivatives :

    • The compound has been instrumental in the diastereoselective alkylation of 3-Aminobutanoic Acid, demonstrating its role in creating enantiomerically pure amino acid derivatives (Estermann & Seebach, 1988).
  • Photopolymerization Applications :

    • Methyl 4-[(2-bromobutanoyl)amino]benzoate derivatives have been explored in the field of photopolymerization. For example, its alkoxyamine derivatives have been used as photoiniferters in nitroxide-mediated photopolymerization, highlighting its potential in material science and polymer chemistry (Guillaneuf et al., 2010).
  • Synthesis of Complex Heterocyclic Systems :

    • It has been employed in synthesizing complex heterocyclic systems, such as the production of various substituted pyrimidinones and pyrazolones. This demonstrates its utility in the creation of novel compounds with potential biological activities (Shah, 2013).
  • Organic Synthesis and Crystallography :

    • The compound's derivatives have been used in organic synthesis, leading to the discovery of novel amino acid components in substances like bestatin, which are important in enzymatic studies and crystallography (Nakamura et al., 1976).
  • Polymer Research :

    • Methyl 4-[(2-bromobutanoyl)amino]benzoate cation radical salts have been found to be effective initiators for the polymerization of cyclohexene oxide, indicating its relevance in polymer research and development (Abu-Abdoun & Ledwith, 2007).

properties

IUPAC Name

methyl 4-(2-bromobutanoylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO3/c1-3-10(13)11(15)14-9-6-4-8(5-7-9)12(16)17-2/h4-7,10H,3H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTJKGHATRZANBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[(2-bromobutanoyl)amino]benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-[(2-bromobutanoyl)amino]benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-[(2-bromobutanoyl)amino]benzoate
Reactant of Route 3
Reactant of Route 3
Methyl 4-[(2-bromobutanoyl)amino]benzoate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Methyl 4-[(2-bromobutanoyl)amino]benzoate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Methyl 4-[(2-bromobutanoyl)amino]benzoate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Methyl 4-[(2-bromobutanoyl)amino]benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.